molecular formula C₂₃H₂₇F₂NO₃ B1144808 (R,R,S,R)-Nebivolol CAS No. 920275-20-3

(R,R,S,R)-Nebivolol

カタログ番号 B1144808
CAS番号: 920275-20-3
分子量: 403.46
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (R,R,S,R)-Nebivolol involves complex chemical reactions, including Claisen rearrangement and a one-pot Sharpless asymmetric epoxidation. These steps are crucial for generating the chiral chromane structure integral to Nebivolol's activity (S. Chandrasekhar & M. Reddy, 2000). Another innovative approach involves Zr-catalyzed kinetic resolution and Mo-catalyzed chromene formation, showcasing the intricate strategies employed to achieve the desired enantiomer with high specificity (C. Johannes, M. Visser, & A. Hoveyda, 1998).

Molecular Structure Analysis

The molecular and crystal structures of Nebivolol and its isomers, including (R,R,S,R)-Nebivolol, have been characterized by X-ray structure analysis. This research has unambiguously determined the absolute configurations of these compounds, highlighting the distinct conformational preferences that contribute to their pharmacological profiles (Gisbert Tuchalski et al., 2006).

Chemical Reactions and Properties

The enantiomers of Nebivolol, including (R,R,S,R)-Nebivolol, exhibit different pharmacological and therapeutic profiles due to their chemical structure, which allows for selective blocking of beta-adrenoceptors and interaction with the L-arginine/nitric oxide pathway (L. Ignarro, 2008).

Physical Properties Analysis

The physical properties of Nebivolol, including solubility, bioavailability, and the effects of its nanoparticulate delivery system, have been investigated to improve its pharmaceutical formulation. Studies on nanoparticle preparation using Eudragit® RS100 indicate how modifications in delivery can influence the drug's physical characteristics and its therapeutic efficacy (U. Jana et al., 2014).

Chemical Properties Analysis

Investigations into Nebivolol's chemical properties, particularly those affecting its pharmacokinetics and metabolism, have provided insights into the isomers' stereoselective behavior. High-performance liquid chromatography-tandem mass spectrometry has been applied to analyze Nebivolol isomers in human plasma, demonstrating the compound's complex metabolism and the distinct roles of its enantiomers (D. V. Neves et al., 2013).

科学的研究の応用

Neuroprotective Effects

Nebivolol demonstrates significant neuroprotective effects in models of cerebral and spinal cord ischemia/reperfusion (I/R) injury. It reduces oxidative damage and apoptosis, improves neurological outcomes, and enhances antioxidant defense mechanisms in the brain and spinal cord tissues. These benefits are attributed to its capacity to elevate nitric oxide levels and decrease oxidative stress markers, contributing to its potential application in neurological disorders associated with ischemic events (Uzar et al., 2012); (Ilhan et al., 2004).

Endothelial Function and Vasodilation

Nebivolol enhances endothelial function by mediating vasodilation through the endothelial L-arginine/NO mechanism. It relaxes vascular smooth muscles, indicating its potential in treating conditions characterized by endothelial dysfunction and elevated vascular resistance. This action is primarily achieved via beta(3)-adrenoceptor stimulation, leading to endothelial nitric oxide synthase activation and increased NO bioavailability, suggesting its utility in cardiovascular diseases (Ritter, 2001); (Aragon et al., 2011).

Antihypertensive Effects

Nebivolol exhibits a marked antihypertensive effect, attributed to its selective beta-adrenergic blocking activity and endothelium-dependent NO-mediated vasodilation. This dual mechanism contributes to its effectiveness in reducing blood pressure, improving arterial compliance, and potentially benefiting patients with hypertension and related cardiovascular conditions (Guo Bing-nan, 2003).

Cardioprotective Effects

Through beta(3)-adrenergic receptor stimulation, Nebivolol ameliorates myocardial ischemia-reperfusion injury, reduces infarct size, and improves left ventricular function. These effects are mediated by enhanced nitric oxide bioavailability and eNOS/nNOS activation, highlighting its potential in acute myocardial infarction treatment and heart failure management (Sorrentino et al., 2011).

Mechanisms of Action

Nebivolol's unique action profile includes beta(1)-adrenergic receptor blockade and endothelial beta(2)-adrenergic receptor-mediated nitric oxide production, distinguishing it from conventional beta-blockers. Its ability to induce NO production and possess antioxidative properties by modulating endothelial function and reducing oxidative stress presents a broader therapeutic potential beyond its primary indication for hypertension (Broeders et al., 2000).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R,R,S,R)-Nebivolol involves the conversion of a chiral starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(2-Aminoethoxy)phenol", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group of 4-(2-Aminoethoxy)phenol with acetone and hydrochloric acid to form 4-(2-Aminoethoxy)phenyl acetone.", "Step 2: Reduction of 4-(2-Aminoethoxy)phenyl acetone with sodium borohydride to form (R,R)-Nebivolol.", "Step 3: Conversion of (R,R)-Nebivolol to (R,R,S,R)-Nebivolol by reacting it with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol and sodium hydroxide.", "Step 4: Purification of (R,R,S,R)-Nebivolol by recrystallization from ethanol and diethyl ether, followed by drying under vacuum.", "Step 5: Final purification of (R,R,S,R)-Nebivolol by dissolving it in water and adjusting the pH to 7-8 with sodium hydroxide, followed by filtration and drying under vacuum." ] }

CAS番号

920275-20-3

製品名

(R,R,S,R)-Nebivolol

分子式

C₂₃H₂₇F₂NO₃

分子量

403.46

同義語

(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。